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Compound of Interest

Compound Name: Shu 9119

Cat. No.: B1681662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Shu 9119 is a potent and widely studied synthetic peptide analogue of α-melanocyte-

stimulating hormone (α-MSH). It is a powerful tool in the study of the central melanocortin

system's role in energy homeostasis, appetite, and metabolism. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of Shu 9119. Detailed experimental protocols for its use in in

vitro and in vivo studies are presented, along with a depiction of its impact on intracellular

signaling pathways.

Chemical Structure and Physicochemical Properties
Shu 9119 is a cyclic lactam analogue of α-MSH. Its structure incorporates key modifications

that confer its distinct pharmacological profile.

Table 1: Chemical and Physicochemical Properties of Shu 9119
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Property Value Reference

IUPAC Name

N-acetyl-L-norleucyl-L-α-

aspartyl-L-histidyl-3-(2-

naphthalenyl)-D-alanyl-L-

arginyl-L-tryptophyl-L-

lysinamide, (2→7)-lactam

Not explicitly stated, but

derived from sequence

Molecular Formula C₅₄H₇₁N₁₅O₉

Molecular Weight 1074.25 g/mol

SMILES String

CCCC--INVALID-LINK--

C(=O)N[C@H]1CC(=O)NCCC

C--INVALID-LINK--NC(=O)--

INVALID-LINK--=N)NC(=O)--

INVALID-LINK--NC(=O)--

INVALID-LINK--

NC1=O">C@HC(N)=O

Not explicitly stated, but

available from chemical

databases

Amino Acid Sequence
Ac-Nle-c[Asp-His-D-Nal(2')-

Arg-Trp-Lys]-NH₂
[1]

CAS Number 168482-23-3

Solubility Soluble in water

Not explicitly stated, but

implied by aqueous buffers in

protocols

Purity Typically ≥95% (HPLC)

Storage Store at -20°C

Pharmacological Properties
Shu 9119 is a high-affinity ligand for several melanocortin receptors (MCRs), exhibiting a

mixed antagonist/partial agonist profile. Its primary utility in research stems from its potent

antagonism of the melanocortin-3 and -4 receptors (MC3R and MC4R), which are key

mediators of energy balance in the central nervous system.

Table 2: Pharmacological Activity of Shu 9119 at Human Melanocortin Receptors
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Receptor Activity IC₅₀ (nM) EC₅₀ (nM) Reference

MC3R Antagonist 0.23 - [2]

MC4R Antagonist 0.06 - [2]

MC5R Partial Agonist - 0.12

The antagonism of MC4R by Shu 9119 has been shown to block the anorexigenic effects of α-

MSH, leading to increased food intake and body weight in animal models.

Experimental Protocols
The following are detailed methodologies for key experiments involving Shu 9119.

In Vitro: Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

of Shu 9119 for a specific melanocortin receptor.

Methodology:

Cell Culture and Membrane Preparation:

Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g.,

MC4R).

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with

protease inhibitors).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM

MgCl₂, 1 mM CaCl₂, 0.2% BSA).

Determine protein concentration using a standard method (e.g., Bradford assay).
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Binding Assay:

In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-

Phe⁷]-α-MSH).

Add increasing concentrations of unlabeled Shu 9119.

Add the cell membrane preparation to initiate the binding reaction.

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing

with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding (determined in the

presence of a high concentration of unlabeled ligand) from total binding.

Plot the percentage of specific binding against the logarithm of the Shu 9119
concentration.

Determine the IC₅₀ value (the concentration of Shu 9119 that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

In Vitro: cAMP Accumulation Assay
This protocol describes a method to assess the functional activity of Shu 9119 as an

antagonist at Gs-coupled melanocortin receptors by measuring its effect on agonist-induced

cyclic AMP (cAMP) production.

Methodology:

Cell Culture:
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Plate HEK293 cells expressing the melanocortin receptor of interest in a 96-well plate and

grow to near confluency.

cAMP Assay:

Wash the cells with serum-free medium.

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Add increasing concentrations of Shu 9119 to the wells.

Add a fixed, sub-maximal concentration of a melanocortin receptor agonist (e.g., α-MSH).

Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Determine the cAMP concentration in each sample from the standard curve.

Plot the cAMP concentration against the logarithm of the Shu 9119 concentration.

Determine the IC₅₀ value for the inhibition of agonist-induced cAMP production.

In Vivo: Intracerebroventricular (ICV) Administration in
Rats
This protocol details the procedure for administering Shu 9119 directly into the cerebral

ventricles of rats to study its central effects on food intake and body weight.

Methodology:

Surgical Cannula Implantation:
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Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

Secure the rat in a stereotaxic apparatus.

Make a midline incision on the scalp to expose the skull.

Drill a small hole in the skull at the desired coordinates for the lateral ventricle.

Implant a guide cannula into the ventricle and secure it to the skull with dental cement and

surgical screws.

Insert a dummy cannula to keep the guide cannula patent.

Allow the animal to recover for at least one week.

ICV Injection:

Gently restrain the conscious rat.

Remove the dummy cannula from the guide cannula.

Insert an injection cannula connected to a microsyringe pump via tubing.

Infuse a specific dose of Shu 9119 (e.g., 0.5-5 nmol) dissolved in artificial cerebrospinal

fluid (aCSF) over a set period.

Slowly withdraw the injection cannula and replace the dummy cannula.

Measurement of Food Intake and Body Weight:

House the rats individually with free access to food and water.

Measure food intake and body weight at regular intervals (e.g., daily) for the duration of

the experiment.

Signaling Pathways
Shu 9119 exerts its effects by modulating the signaling of melanocortin receptors, which are G-

protein coupled receptors (GPCRs). The antagonism of MC4R is of particular interest due to its
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role in energy homeostasis.

Antagonism of MC4R Signaling
// Nodes Shu9119 [label="Shu 9119", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC4R

[label="MC4R", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs [label="Gαs",

fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate\nCyclase",

fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled,

fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled,

fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4",

fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"];

GeneExpression [label="Lipogenesis Gene\nExpression\n(SCD1, LPL, ACCα, FAS)",

fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis [label="Increased\nLipogenesis",

fillcolor="#34A853", fontcolor="#FFFFFF"]; FoodIntake [label="Increased\nFood Intake",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Shu9119 -> MC4R [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; MC4R ->

Gs [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Gs ->

AC [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ATP ->

AC [style=invis]; AC -> cAMP [label="Inhibits\nConversion", style=dashed, color="#EA4335",

fontcolor="#EA4335"]; cAMP -> PKA [label="Reduced\nActivation", style=dashed,

color="#EA4335", fontcolor="#EA4335"]; PKA -> CREB [label="Reduced\nPhosphorylation",

style=dashed, color="#EA4335", fontcolor="#EA4335"]; CREB -> GeneExpression

[label="Upregulation", color="#4285F4", fontcolor="#4285F4"]; GeneExpression ->

Lipogenesis; MC4R -> FoodIntake [label="Leads to", style=dashed, color="#EA4335",

fontcolor="#EA4335"]; } END_DOT

Caption: Antagonistic effect of Shu 9119 on the MC4R signaling pathway.

Experimental Workflow for In Vivo Studies
// Nodes Start [label="Start: Acclimatize Rats", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Surgery [label="Stereotaxic Surgery:\nICV Cannula Implantation",

fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Recovery Period\n(≥ 1 week)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ICV Administration:\nShu 9119 or

Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataCollection [label="Data
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Collection:\nDaily Food Intake and\nBody Weight Measurement", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nStatistical Comparison\nbetween

Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Conclusion",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Surgery; Surgery -> Recovery; Recovery -> Treatment; Treatment ->

DataCollection; DataCollection -> Analysis; Analysis -> End; } END_DOT

Caption: Workflow for in vivo studies of Shu 9119 in rats.

Conclusion
Shu 9119 is an indispensable pharmacological tool for investigating the central melanocortin

system. Its potent and selective antagonism at MC3R and MC4R allows for the elucidation of

their roles in regulating energy homeostasis. The experimental protocols and signaling pathway

information provided in this guide offer a foundation for researchers to design and execute

robust studies utilizing this important compound. Further research into the nuances of its partial

agonism at MC5R and the downstream effects of its antagonism at MC3R and MC4R will

continue to enhance our understanding of melanocortin signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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